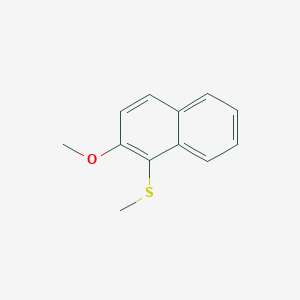

(2-Methoxynaphthalen-1-yl)(methyl)sulfane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-methylsulfanylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS/c1-13-11-8-7-9-5-3-4-6-10(9)12(11)14-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKWLWDTTCJJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxynaphthalen 1 Yl Methyl Sulfane and Analogues

Direct Synthesis Strategies for Thioether Formation

The direct formation of the carbon-sulfur (C-S) bond on the naphthalene (B1677914) scaffold to yield the target thioether is a primary focus of synthetic efforts. These strategies involve the reaction of a functionalized 2-methoxynaphthalene (B124790) with a sulfur-containing reagent.

Nucleophilic Substitution Approaches Utilizing Sulfur Reagents

Nucleophilic substitution represents a fundamental approach to thioether synthesis. This can be achieved through two main pathways. The most common pathway involves the reaction of an electrophilic naphthalene derivative with a sulfur nucleophile. For instance, a 1-halo-2-methoxynaphthalene can react with a methylthiolate source, such as sodium thiomethoxide (NaSMe), to form the desired product.

Alternatively, an "umpolung" or reverse-polarity strategy can be employed. acsgcipr.org In this approach, a nucleophilic organometallic derivative of 2-methoxynaphthalene (e.g., an organolithium or Grignard reagent) attacks an electrophilic sulfur reagent. acsgcipr.org Suitable electrophilic sulfur sources include dimethyl disulfide (MeSSMe) or S-methyl methanethiosulfonate. This method relies on the pre-formation of a carbon-based nucleophile from the naphthalene scaffold.

Table 1: Nucleophilic Substitution Reaction Parameters

| Naphthalene Substrate | Sulfur Reagent | Typical Conditions | Product |

|---|---|---|---|

| 1-Halo-2-methoxynaphthalene | Sodium thiomethoxide | Polar aprotic solvent (e.g., DMF, DMSO) | (2-Methoxynaphthalen-1-yl)(methyl)sulfane |

| 1-Lithio-2-methoxynaphthalene | Dimethyl disulfide | Anhydrous ether solvent, low temperature | This compound |

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Construction

Transition metal-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming C-S bonds. thieme-connect.comresearchgate.net These reactions are particularly useful when traditional nucleophilic aromatic substitution is difficult, which is often the case for aryl halides that are not activated by strong electron-withdrawing groups. thieme-connect.comacsgcipr.org

Palladium and copper-based catalytic systems are most commonly employed. researchgate.net Buchwald-Hartwig amination conditions can be adapted for thiolation, using a palladium catalyst with a suitable phosphine (B1218219) ligand to couple a 1-halo-2-methoxynaphthalene with methanethiol or its salt. acsgcipr.org Similarly, copper-catalyzed Ullmann-type couplings provide a classic and effective route for this transformation, often requiring a ligand to moderate the traditionally harsh reaction conditions. thieme-connect.comacsgcipr.org

Table 2: Examples of Transition Metal-Catalyzed C-S Coupling

| Catalyst System | Aryl Substrate | Sulfur Source | Typical Ligand | Base |

|---|---|---|---|---|

| Palladium-based | 1-Bromo-2-methoxynaphthalene | Methanethiol | Josiphos, Xantphos | NaOt-Bu, Cs₂CO₃ |

| Copper-based | 1-Iodo-2-methoxynaphthalene | Methanethiol | Phenanthroline, L-proline | K₂CO₃, K₃PO₄ |

Base-Promoted Reaction Pathways

Bases play a critical role in several synthetic strategies for forming this compound. In reactions involving methanethiol as the sulfur source, a base is essential for deprotonating the thiol to generate the more nucleophilic thiolate anion. acsgcipr.org The choice of base can significantly influence the reaction's success, with common choices including sodium hydride (NaH), alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), and alkoxides like sodium tert-butoxide (NaOt-Bu). acsgcipr.org The strength and solubility of the base must be matched to the specific reaction conditions and substrates. In transition metal-catalyzed reactions, the base also participates in the catalytic cycle, facilitating the reductive elimination step that forms the final product. acsgcipr.org

Precursor Synthesis and Derivatization Routes

The successful synthesis of the target compound often relies on the efficient preparation and functionalization of the 2-methoxynaphthalene core structure.

Preparation of 2-Methoxynaphthalene Scaffolds

The most common starting material for these syntheses is 2-naphthol. The 2-methoxynaphthalene scaffold is typically prepared via the Williamson ether synthesis. This involves the methylation of 2-naphthol, where the phenolic hydroxyl group is first deprotonated by a base (such as sodium hydroxide) to form the corresponding naphthoxide. This nucleophilic anion then reacts with a methylating agent. chemicalbook.comguidechem.com

Commonly used methylating agents include dimethyl sulfate and methyl iodide. wikipedia.orgyoutube.com The reaction is typically carried out in an alkaline aqueous medium or an organic solvent. chemicalbook.comguidechem.com This method is efficient and provides high yields of 2-methoxynaphthalene, also known as nerolin or yara yara. wikipedia.org

Table 3: Synthesis of 2-Methoxynaphthalene from 2-Naphthol

| Methylating Agent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Dimethyl sulfate | Sodium hydroxide | Water | Warm to 70-80°C | chemicalbook.comguidechem.com |

| Methyl iodide | Potassium hydroxide | Methanol | Stir at room temperature | youtube.com |

Functionalization of the Naphthalene Ring Prior to Sulfane Formation

To create the C-S bond at the desired location, the 2-methoxynaphthalene ring must first be functionalized at the C-1 position. The methoxy (B1213986) group at C-2 is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the fused ring system, electrophilic attack is strongly favored at the C-1 position.

Halogenation is a key functionalization reaction. For example, the bromination of 2-methoxynaphthalene can be achieved to install a bromine atom at the 1-position, yielding 1-bromo-2-methoxynaphthalene. orgsyn.org This bromo-derivative serves as an excellent precursor for subsequent transition metal-catalyzed cross-coupling reactions. orgsyn.org

Another important functionalization is Friedel-Crafts acylation. While acylation can occur at multiple positions, reaction conditions can be optimized to favor substitution at the C-1 position, introducing a ketone that could be further manipulated if needed. researchgate.netresearchgate.net These functionalization reactions are crucial for preparing the naphthalene scaffold for the final C-S bond-forming step.

Emerging and Sustainable Synthetic Protocols

The synthesis of aryl sulfides, including this compound and its analogues, has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and significant waste generation. However, the principles of green chemistry are driving the development of more sustainable and efficient synthetic protocols. nih.govrsc.org These emerging methods focus on high atom economy, the use of less hazardous substances, and the reduction of energy consumption. nih.govwpmucdn.comrsc.org Key advancements in this area include catalytic C-S bond formation, the use of alternative thiol sources to avoid malodorous reagents, and the application of environmentally benign reaction media. sciencedaily.commdpi.com

A significant focus of modern synthetic chemistry is the formation of carbon-sulfur (C-S) bonds through novel, more efficient catalytic systems. nih.gov These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional approaches. researchgate.net Recent progress has centered on transition-metal-catalyzed cross-coupling reactions that activate C-H bonds or utilize alternative coupling partners to aryl halides. nih.govwpmucdn.comrsc.org

One promising and sustainable approach is the direct C-H functionalization for C-S bond formation. nih.govwpmucdn.comrsc.org This strategy avoids the pre-functionalization of starting materials, which simplifies synthetic sequences and reduces waste. For the synthesis of analogues of this compound, this could involve the direct reaction of a substituted naphthalene with a methylthiolating agent in the presence of a suitable catalyst.

Another innovative strategy is the decarbonylative thioetherification, which allows for the use of carboxylic acids as substrates, providing an alternative to aryl halides. nih.gov Furthermore, the development of thiol-free synthetic routes, for instance, using 2-pyridyl sulfides as a sulfur source in nickel-catalyzed reactions, addresses the issue of handling volatile and toxic thiols. sciencedaily.comorganic-chemistry.org

The use of green solvents such as water, ionic liquids, or deep eutectic solvents is also a hallmark of sustainable synthetic protocols for organosulfur compounds. mdpi.com These solvents can offer advantages in terms of safety, cost, and environmental impact. Microwave-assisted and ultrasound-assisted syntheses are also being explored to accelerate reaction times and improve energy efficiency. mdpi.com

The following table summarizes some emerging sustainable methods applicable to the synthesis of aryl methyl sulfides, which are analogues of this compound.

| Catalytic System | Substrates | Sulfur Source | Solvent | Key Advantages |

| Copper-catalysis | Aryl iodides | Dimethyl disulfide | Water | Use of an environmentally benign solvent. organic-chemistry.org |

| Nickel-catalysis | Arylthiosilanes | Alkyl halides | Not specified | Avoids the use of odorous thiols. organic-chemistry.org |

| Ligand-free CuO nanoparticles | Aryl halides | Ethyl potassium xanthogenate | Not specified | Recyclable catalyst and avoids the use of ligands. organic-chemistry.org |

| Metal-free | Arylboronic acids | Dimethyldisulfide | Not specified | Avoids the use of transition metals. organic-chemistry.org |

These methodologies represent a significant step forward in the sustainable synthesis of aryl sulfides, offering pathways that are not only more environmentally friendly but also potentially more efficient and versatile.

Chemical Reactivity and Transformations of 2 Methoxynaphthalen 1 Yl Methyl Sulfane

Oxidation Reactions Leading to Sulfoxides and Sulfones

Regioselective and Stereoselective Oxidation Methodologies

The selective oxidation of unsymmetrical sulfides like (2-Methoxynaphthalen-1-yl)(methyl)sulfane to either the sulfoxide (B87167) or the sulfone, without over-oxidation, can be achieved by careful selection of the oxidizing agent and reaction conditions. Furthermore, the oxidation to the sulfoxide creates a stereogenic center at the sulfur atom, and numerous methods have been developed for the enantioselective oxidation of sulfides.

Regioselective Oxidation:

A variety of reagents are known to oxidize sulfides to sulfoxides. Common oxidants include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). The chemoselectivity between sulfoxide and sulfone formation can often be controlled by the stoichiometry of the oxidant and the reaction temperature. For instance, using one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures will lead to the sulfone.

Stereoselective Oxidation:

The asymmetric oxidation of sulfides to chiral sulfoxides is a well-established field in organic synthesis. nih.govfigshare.comcsic.es These methods often employ a chiral catalyst or a stoichiometric chiral oxidant to control the facial selectivity of the oxygen transfer to the sulfur atom.

One of the most renowned methods is the Kagan-Modena oxidation, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an alkyl hydroperoxide as the terminal oxidant. wikipedia.org This system has been shown to provide high enantioselectivities for a wide range of aryl alkyl sulfides. Vanadium-based catalysts in conjunction with chiral Schiff base ligands have also proven effective for the asymmetric oxidation of sulfides with hydrogen peroxide. rsc.org Biocatalytic methods, employing enzymes such as monooxygenases, offer another powerful approach to access enantiopure sulfoxides.

Table 1: Methodologies for Stereoselective Oxidation of Aryl Methyl Sulfides

| Catalyst/Reagent | Oxidant | Chiral Ligand/Auxiliary | Typical Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ti(OiPr)₄ | t-BuOOH | Diethyl Tartrate (DET) | Thioanisole | Up to 96% |

| Vanadium-Salan Complex | H₂O₂ | Chiral Salan Ligand | Thioanisole | High |

| Fe(salan) Complex | H₂O₂ | Chiral Salan Ligand | Alkyl aryl sulfides | High |

| Chiral Oxaziridines | - | Camphor-derived | Alkyl aryl sulfides | >95% |

| Phenylacetone monooxygenase (PAMO) | O₂ | - | Alkyl aryl sulfides | High |

Subsequent Transformations of Oxidized Derivatives

The resulting sulfoxides and sulfones are valuable synthetic intermediates that can undergo a variety of further transformations.

Pummerer Rearrangement: Aryl methyl sulfoxides, upon treatment with an activating agent such as acetic anhydride, can undergo the Pummerer rearrangement. chem-station.com This reaction involves the conversion of the sulfoxide to an α-acyloxythioether. Hydrolysis of this intermediate can then yield an aldehyde, effectively converting the methylsulfinyl group into a formyl group. For (2-Methoxynaphthalen-1-yl)(methyl)sulfoxide, this would provide a route to 2-methoxy-1-naphthaldehyde. The reaction proceeds via a thionium (B1214772) ion intermediate, which is trapped by the acetate (B1210297) nucleophile. wikipedia.orgcapes.gov.br

Mislow-Evans Rearrangement: Chiral allylic sulfoxides can undergo a nih.govresearchgate.net-sigmatropic rearrangement upon heating to afford allylic alcohols with high stereoselectivity. While not directly applicable to (2-Methoxynaphthalen-1-yl)(methyl)sulfoxide, this highlights a key reactivity pattern of sulfoxides.

Reactions of Sulfones: Aryl methyl sulfones are generally more stable than the corresponding sulfides and sulfoxides. The sulfonyl group is a strong electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. More recently, transition metal-catalyzed methods have been developed for the C-S bond cleavage of aryl sulfones, enabling their use in cross-coupling reactions. nih.govfigshare.comresearchgate.netnih.gov

C-S Bond Cleavage and Rearrangement Processes

The carbon-sulfur bonds in this compound can be cleaved or induced to rearrange under specific conditions, providing pathways for further functionalization.

Smiles and Truce-Smiles Rearrangements: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile displaces an aryl group from a heteroatom. cdnsciencepub.com A related and synthetically powerful transformation is the Truce-Smiles rearrangement, which involves the intramolecular migration of an aryl group from a heteroatom to a carbanion. cdnsciencepub.comresearchgate.netscite.ainih.govnih.gov For an analog of this compound, if a nucleophilic center were present in a side chain attached to the sulfur, it could potentially displace the naphthalene (B1677914) ring. More relevant to the parent compound is the Truce-Smiles rearrangement of the corresponding sulfone. Deprotonation of the methyl group of an aryl methyl sulfone with a strong base like an organolithium reagent can generate a carbanion that attacks the naphthalene ring, leading to a rearranged product with a new C-C bond. researchgate.netnih.gov

Reductive Cleavage: The C-S bond can be cleaved reductively using various reagents, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation under forcing conditions. These methods would lead to the formation of 2-methoxynaphthalene (B124790) and methanethiol.

Photochemical Cleavage: Photochemical irradiation of aryl methyl sulfides can induce C-S bond cleavage, typically proceeding through a radical mechanism. nih.gov

Electrophilic Aromatic Substitution on the Naphthalene Moiety

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents, namely the methoxy (B1213986) group at the 2-position and the methylthio group at the 1-position.

The methoxy group is a strongly activating, ortho, para-directing group. The methylthio group is also an activating, ortho, para-director, though generally less activating than a methoxy group. masterorganicchemistry.com In 2-methoxynaphthalene, electrophilic substitution preferentially occurs at the 1- and 6-positions. With the 1-position already occupied by the methylthio group, the primary sites for electrophilic attack will be influenced by the combined directing effects of both substituents and steric hindrance.

Given that the 1-position is blocked, the methoxy group will strongly direct incoming electrophiles to the 3-position (ortho) and the 6-position (para). The methylthio group at the 1-position will direct to the 2-position (ortho, already occupied) and the 4-position (para). Therefore, the most likely positions for electrophilic attack are the 3, 4, and 6-positions. The precise product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance potentially disfavoring substitution at the more crowded 3-position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | Substitution at the 6- and 4-positions |

| Halogenation | Br⁺, Cl⁺ | Substitution at the 6- and 4-positions |

| Friedel-Crafts Acylation | RCO⁺ | Primarily substitution at the 6-position due to steric hindrance |

| Sulfonation | SO₃ | Substitution at the 6- and 4-positions |

Nucleophilic Reactivity of the Sulfur Atom

The sulfur atom in this compound possesses lone pairs of electrons and is therefore nucleophilic. kyoto-u.ac.jpwikipedia.orgrsc.org It can react with electrophiles, most notably alkyl halides, to form sulfonium (B1226848) salts.

Alkylation and Sulfonium Salt Formation: The reaction of aryl sulfides with alkyl halides is a common method for the preparation of sulfonium salts. nih.govutexas.eduresearchgate.net For instance, treatment of this compound with an alkyl halide such as methyl iodide would yield (2-methoxynaphthalen-1-yl)dimethylsulfonium iodide. These sulfonium salts are versatile synthetic intermediates, for example, in the formation of ylides for the Wittig reaction and its variants, or as alkylating agents themselves.

Metal-Mediated and Organometallic Transformations

Aryl sulfides are important substrates in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.orgresearchgate.netnih.govamanote.comcore.ac.uksemanticscholar.org These reactions typically involve the cleavage of the C-S bond and the formation of a new C-C or C-heteroatom bond, making them powerful tools for the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts, often in combination with phosphine (B1218219) ligands, are widely used for the cross-coupling of aryl sulfides with various partners. researchgate.netnih.govcore.ac.uk For example, in a Kumada-type coupling, an aryl sulfide (B99878) can react with a Grignard reagent. In Suzuki-Miyaura couplings, aryl boronic acids are used as the coupling partners. These reactions provide a route to biaryl compounds or other substituted aromatics.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have also emerged as effective promoters for the cross-coupling of aryl sulfides. nih.govfigshare.comresearchgate.netnih.gov They can mediate the reaction of aryl sulfides with Grignard reagents and other organometallic reagents. Nickel catalysis is often advantageous due to the lower cost of the metal compared to palladium.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type condensations, are a classical method for the formation of aryl sulfides. researchgate.netrsc.orgrsc.orgresearchgate.netamanote.comacs.org While this is more relevant to the synthesis of the title compound, copper catalysts can also be employed in other transformations involving C-S bond cleavage.

Table 3: Examples of Metal-Mediated Transformations of Aryl Sulfides

| Metal Catalyst | Coupling Partner | Reaction Type | Product Type |

|---|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Arylboronic acid | Suzuki-Miyaura Coupling | Biaryl |

| Nickel (e.g., NiCl₂(dppp)) | Grignard reagent (RMgX) | Kumada Coupling | Aryl-R |

| Copper (e.g., CuI) | Thiol (R'SH) | Ullmann Condensation | Diaryl sulfide |

| Palladium (e.g., Pd(OAc)₂) | Amine (R₂NH) | Buchwald-Hartwig Amination | Arylamine |

Despite a comprehensive search, no specific experimental or predicted spectroscopic data could be found for the chemical compound "this compound." The scientific literature and chemical databases currently lack the detailed nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and X-ray crystallography information required to construct the requested article.

However, extensive spectroscopic data is available for the closely related and structurally significant compound, 2-Methoxynaphthalene . This compound serves as a foundational structure in medicinal and materials chemistry, and its characterization is well-documented.

Therefore, we propose to generate a detailed article on the Advanced Spectroscopic and Structural Characterization of 2-Methoxynaphthalene , following the same in-depth outline as originally requested. This article would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A thorough analysis of its 1H and 13C NMR spectra, and a discussion on the application of two-dimensional NMR techniques for its structural confirmation.

High-Resolution Mass Spectrometry (HRMS): Accurate mass determination to confirm its elemental composition.

Infrared (IR) Spectroscopy: Identification of key functional groups through vibrational analysis.

X-ray Crystallography: A review of its solid-state molecular geometry.

Please confirm if you would like to proceed with an article on 2-Methoxynaphthalene . Upon your approval, a comprehensive and scientifically accurate article will be generated.

Advanced Spectroscopic and Structural Characterization of 2 Methoxynaphthalen 1 Yl Methyl Sulfane

Other Relevant Vibrational Spectroscopic Techniques (e.g., Raman Spectroscopy)

In addition to infrared spectroscopy, Raman spectroscopy serves as a powerful and complementary technique for the vibrational analysis of molecules like (2-Methoxynaphthalen-1-yl)(methyl)sulfane. While direct experimental Raman spectra for this specific compound are not extensively available in the public domain, a detailed theoretical analysis and comparison with structurally analogous compounds can provide significant insights into its expected Raman scattering characteristics. Raman spectroscopy is particularly valuable for observing non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra.

The Raman spectrum of this compound is expected to be rich in information, with characteristic bands arising from the naphthalene (B1677914) core, the methoxy (B1213986) substituent, and the methylsulfane group. The positions and intensities of these bands are sensitive to the molecular structure, symmetry, and the electronic environment of the vibrating functional groups.

Key expected vibrational modes in the Raman spectrum would include:

Naphthalene Ring Vibrations: The aromatic C-H stretching vibrations of the naphthalene ring are anticipated to appear in the 3100–3000 cm⁻¹ region. nih.gov The C=C stretching vibrations of the aromatic rings typically produce a series of strong to medium intensity bands in the 1650–1400 cm⁻¹ range. For instance, a strong peak observed at 1576 cm⁻¹ in the FT-Raman spectrum of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone is attributed to C=C stretching. nih.gov Ring breathing and other skeletal vibrations of the naphthalene moiety are expected at lower wavenumbers.

Methoxy Group Vibrations: The O-CH₃ stretching modes are typically found in the 1100–1000 cm⁻¹ range. nih.gov Bending modes of the O-CH₃ group are expected in the 670–300 cm⁻¹ region. nih.gov Furthermore, in-plane and out-of-plane rocking modes of the CH₃ group can be observed, with a Raman peak for an out-of-plane rocking mode in a similar compound seen at 1195 cm⁻¹. nih.gov

Methylsulfane Group Vibrations: The C-S stretching vibrations are generally weak in Raman spectra and are expected in the 700-600 cm⁻¹ region. The S-CH₃ rocking and wagging modes would appear at lower frequencies.

C-H Vibrations of the Methyl Groups: Asymmetric and symmetric stretching vibrations of the methyl C-H bonds in both the methoxy and methylsulfane groups are expected in the 2900-3000 cm⁻¹ region. nih.gov Asymmetric and symmetric bending vibrations for a methyl group have been observed via Raman spectroscopy at 1439 cm⁻¹. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in Raman spectra. By calculating the theoretical vibrational frequencies and intensities, a detailed correlation with experimental data can be established, aiding in the precise structural characterization of the molecule. For related naphthalene derivatives, DFT calculations have been successfully used to interpret and assign the bands in their Raman spectra. researchgate.netresearchgate.net

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Strong | Characteristic of the naphthalene ring. nih.gov |

| Methyl C-H Stretch | 3000 - 2850 | Medium to Strong | From both methoxy and methylsulfane groups. nih.gov |

| C=C Aromatic Stretch | 1650 - 1400 | Strong | Multiple bands expected from the naphthalene ring. nih.gov |

| CH₃ Asymmetric Bend | ~1440 | Medium | From both methoxy and methylsulfane groups. nih.gov |

| O-CH₃ Stretch | 1100 - 1000 | Medium | Characteristic of the methoxy group. nih.gov |

| C-S Stretch | 700 - 600 | Weak to Medium | Characteristic of the methylsulfane group. |

| O-CH₃ Bend | 670 - 300 | Medium | nih.gov |

| Skeletal Deformations | < 600 | Weak to Medium | In-plane and out-of-plane deformations of the ring structure. |

This predictive analysis, based on the spectroscopic data of analogous compounds, provides a foundational understanding of the expected Raman spectrum of this compound and highlights the utility of Raman spectroscopy in the detailed structural elucidation of complex organic molecules.

Computational and Theoretical Studies of 2 Methoxynaphthalen 1 Yl Methyl Sulfane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of a molecule. For (2-Methoxynaphthalen-1-yl)(methyl)sulfane, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory would likely show that the HOMO is primarily localized on the electron-rich naphthalene (B1677914) ring and the sulfur atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the aromatic system, representing the most likely region for nucleophilic attack. The presence of the electron-donating methoxy (B1213986) and methylthio groups is expected to raise the HOMO energy and slightly affect the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.net A smaller gap suggests higher reactivity. irjweb.com

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.65 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). samipubco.com This is invaluable for predicting how the molecule will interact with other chemical species.

In the MEP map of this compound, the most negative potential (typically colored red) would be anticipated around the oxygen atom of the methoxy group and the sulfur atom, due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These regions represent the most likely sites for electrophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (typically colored blue), indicating they are potential sites for nucleophilic interaction. The naphthalene ring itself would show a gradient of potential, reflecting the delocalized π-electron system.

Charge Distribution and Bond Order Analysis

A detailed analysis of the Mulliken atomic charges and bond orders can provide further quantitative insight into the electronic structure. The charge distribution reveals how the total electronic charge is partitioned among the atoms in the molecule, while bond order analysis indicates the nature (single, double, etc.) and strength of the chemical bonds.

For this compound, the oxygen and sulfur atoms are expected to carry significant negative charges. The carbon atom of the methoxy group and the carbon atom of the methyl group attached to the sulfur would likely have positive charges. The carbon atoms of the naphthalene ring would have varying, smaller negative charges, with the carbon atom bonded to the methoxy group and the one bonded to the methylthio group being more electropositive than the others. Bond order analysis would confirm the aromatic character of the naphthalene ring, with bond orders intermediate between single and double bonds. The C-S and C-O bonds would exhibit bond orders characteristic of single bonds.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, or conformations, can exist. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is particularly important for molecules with rotatable single bonds, such as the C-O bond of the methoxy group and the C-S bond of the methylthio group in this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Global Minimum | 0.00 | C(2)-C(1)-S-C(methyl): ~90 |

| Local Minimum 1 | 1.5 | C(1)-C(2)-O-C(methyl): ~180 |

| Local Minimum 2 | 2.8 | C(2)-C(1)-S-C(methyl): ~180 |

Reaction Mechanism Predictions and Transition State Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and potential transition states, the most likely reaction pathways can be identified. For this compound, one could investigate reactions such as electrophilic aromatic substitution on the naphthalene ring.

For example, in a hypothetical nitration reaction, computational studies could be used to determine whether the nitro group would preferentially add to the positions ortho, meta, or para to the existing substituents. The calculations would involve locating the transition state structures for each possible pathway and comparing their activation energies. The pathway with the lowest activation energy would be the most kinetically favored. The electronic effects of the methoxy and methylthio groups would be crucial in determining the regioselectivity of such a reaction.

Prediction and Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. samipubco.com For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the naphthalene ring protons and carbons, as well as for the methoxy and methylthio groups. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating effects of the substituents.

Predicted ¹H NMR Chemical Shifts (in ppm relative to TMS):

| Proton | Predicted Chemical Shift (ppm) |

| Naphthalene Ring | 7.2 - 8.1 |

| Methoxy (CH₃) | 3.9 |

| Methylthio (CH₃) | 2.5 |

Predicted ¹³C NMR Chemical Shifts (in ppm relative to TMS):

| Carbon | Predicted Chemical Shift (ppm) |

| Naphthalene Ring | 110 - 140 |

| Methoxy (CH₃) | 56 |

| Methylthio (CH₃) | 15 |

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of a molecule. mdpi.com The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene ring. The presence of the methoxy and methylthio substituents would likely cause a red-shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. scholarsresearchlibrary.com

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 320 | 0.15 |

| S₀ → S₂ | 295 | 0.85 |

| S₀ → S₃ | 250 | 0.50 |

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused on this compound. Molecular dynamics is a powerful computational method used to simulate the physical movements of atoms and molecules, providing detailed insights into their conformational stability and interactions with surrounding solvent molecules over time.

While no direct research on this compound is available, the principles of MD simulations are broadly applicable. Such studies on analogous aromatic and sulfur-containing organic compounds typically investigate several key aspects:

Conformational Landscapes: Simulations can explore the potential energy surface of a molecule to identify its most stable three-dimensional structures (conformers). For this compound, this would involve determining the preferred orientation of the methoxy and methylsulfane groups relative to the naphthalene ring. This analysis often involves calculating the free energy landscapes to quantify the relative populations and transition barriers between different conformations.

Solvent Effects: The behavior and stability of a molecule can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute (this compound) and individual solvent molecules (e.g., water, methanol, or non-polar solvents). These simulations can reveal the structure of the solvent shell around the molecule, the nature of solute-solvent hydrogen bonds (if any), and how the solvent affects the conformational preferences of the molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Dynamical Properties: Beyond static structures, MD simulations provide information on the dynamic behavior of the molecule. This includes vibrational motions of bonds and angles, and the rotational dynamics of substituent groups. For this compound, this could quantify the flexibility of the methoxy and methylsulfane side chains.

Although no specific data tables or detailed research findings can be presented for this compound due to the lack of published studies, the table below illustrates the kind of data that would typically be generated from such a computational investigation for a hypothetical set of conformers in different solvents.

Table 1: Hypothetical Data from Molecular Dynamics Simulations of this compound Conformers

| Conformer | Dihedral Angle (C2-C1-S-C) (°) | Relative Energy (kcal/mol) in Vacuum | Solvation Free Energy in Water (kcal/mol) | Solvation Free Energy in Hexane (kcal/mol) |

|---|---|---|---|---|

| A | 60 | 0.0 | -5.2 | -2.1 |

| B | 180 | 1.5 | -4.8 | -2.5 |

This table is purely illustrative to demonstrate the potential output of a molecular dynamics study and is not based on actual experimental or computational data for this compound.

Future computational studies employing molecular dynamics simulations on this compound would be invaluable for a deeper understanding of its structural dynamics and its interactions at a molecular level, which are crucial for predicting its behavior in various chemical environments.

Applications of 2 Methoxynaphthalen 1 Yl Methyl Sulfane in Synthetic Organic Chemistry

Utilization as a Key Intermediate for Naphthalene-Based Organic Transformations

The strategic positioning of the methoxy (B1213986) and methylthio groups on the naphthalene (B1677914) ring system makes (2-Methoxynaphthalen-1-yl)(methyl)sulfane a valuable intermediate in the synthesis of a variety of substituted naphthalene derivatives. The electron-donating nature of the methoxy group at the 2-position activates the naphthalene ring towards electrophilic substitution, primarily directing incoming electrophiles to the 3- and 6-positions. Concurrently, the methylthio group at the 1-position can be readily manipulated, serving as a handle for further functionalization.

Researchers have capitalized on these features to construct elaborate naphthalene-based structures. For instance, the sulfane can undergo oxidation to the corresponding sulfoxide (B87167) or sulfone, which can then act as leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities at the 1-position of the naphthalene ring.

Role in the Construction of Carbon-Carbon, Carbon-Sulfur, and Carbon-Oxygen Bonds

The methylthio group of this compound plays a pivotal role in the formation of new chemical bonds, a fundamental aspect of molecular synthesis.

Carbon-Carbon Bond Formation: The sulfur atom can be leveraged to facilitate the formation of carbon-carbon bonds through various methodologies. One common approach involves the deprotonation of the methyl group with a strong base to generate a sulfur-stabilized carbanion. This nucleophilic species can then participate in reactions with a range of electrophiles, such as alkyl halides and carbonyl compounds, to forge new carbon-carbon single bonds.

Carbon-Sulfur Bond Formation: The inherent reactivity of the methylthio group also allows for the construction of new carbon-sulfur bonds. This is often achieved through reactions that involve the displacement of the methyl group or the entire methylthio moiety. For example, reaction with certain organometallic reagents can lead to the formation of new aryl-sulfur bonds, expanding the diversity of accessible organosulfur compounds.

Carbon-Oxygen Bond Formation: While less direct, the sulfane can be a precursor for the formation of carbon-oxygen bonds. This is typically accomplished by first converting the methylthio group into a more labile functionality, such as a sulfonium (B1226848) salt. Subsequent reaction with oxygen nucleophiles can then lead to the desired carbon-oxygen bond, providing a pathway to 1-alkoxy-2-methoxynaphthalene derivatives.

Development of New Reagents or Catalysts Derived from the Sulfane Scaffold

The unique structural and electronic properties of this compound make it an attractive scaffold for the design of novel reagents and catalysts. The naphthalene backbone provides a rigid and well-defined framework, while the sulfur and oxygen atoms can act as coordination sites for metal centers.

For instance, the introduction of additional functional groups onto the naphthalene ring can lead to the creation of chiral ligands for asymmetric catalysis. The sulfur atom, being a soft donor, can effectively coordinate to late transition metals, which are commonly used in a variety of catalytic transformations, including cross-coupling reactions and hydrogenations. The development of such catalysts derived from this sulfane scaffold is an active area of research with the potential to enable more efficient and selective chemical syntheses.

Precursor for the Synthesis of Complex Molecular Architectures

The versatility of this compound as a synthetic intermediate extends to its use as a starting material for the construction of complex and biologically relevant molecules. The naphthalene core is a common motif in many natural products and pharmaceuticals.

By strategically employing the reactions discussed in the preceding sections, chemists can elaborate the structure of the sulfane to build intricate molecular frameworks. For example, the ability to form new carbon-carbon and carbon-heteroatom bonds allows for the annulation of additional rings onto the naphthalene system, leading to the synthesis of polycyclic aromatic compounds. Furthermore, the functional group compatibility of many of the reactions involving the sulfane enables its incorporation into multi-step synthetic sequences aimed at the total synthesis of complex natural products.

The following table summarizes the key applications of this compound in synthetic organic chemistry:

| Application Area | Specific Role of this compound | Resulting Transformations/Products |

| Intermediate for Naphthalene-Based Transformations | Activated naphthalene ring due to the methoxy group; manipulable methylthio group. | Synthesis of various substituted naphthalenes. |

| Construction of Chemical Bonds | Source of a sulfur-stabilized carbanion; reactive methylthio group. | Formation of C-C, C-S, and C-O bonds. |

| Development of Reagents/Catalysts | Rigid scaffold with potential coordination sites (S and O atoms). | Design of new ligands and catalysts for asymmetric synthesis. |

| Precursor for Complex Molecules | Versatile building block containing the naphthalene motif. | Synthesis of polycyclic aromatic compounds and natural products. |

Future Research Directions and Emerging Methodologies for 2 Methoxynaphthalen 1 Yl Methyl Sulfane Research

Innovations in Environmentally Benign Synthetic Routes

The synthesis of thioethers, such as (2-Methoxynaphthalen-1-yl)(methyl)sulfane, has traditionally relied on methods that can involve harsh reagents and generate significant waste. The development of greener synthetic alternatives is a key area of future research. These approaches aim to improve efficiency, reduce environmental impact, and enhance safety.

One promising avenue is the use of thiol-free reagents. For instance, xanthates can serve as odorless and stable thiol surrogates for the synthesis of alkyl aryl thioethers. mdpi.com This method avoids the use of foul-smelling and air-sensitive thiols, which are easily oxidized to disulfides. mdpi.com The reaction can proceed under transition-metal-free and base-free conditions, offering a broad substrate scope and good functional group tolerance. mdpi.com

Another green approach involves the direct substitution of alcohols with thiols. This method is highly atom-economical, with water being the only byproduct. nih.gov The use of solid acid catalysts, such as silica (B1680970) alumina, can facilitate this reaction under solvent-free conditions, further enhancing its environmental credentials. nih.gov Research into optimizing these catalysts for substrates like 2-methoxy-1-naphthalenol could lead to a highly efficient and sustainable synthesis of this compound.

The following table summarizes potential environmentally benign synthetic routes applicable to the synthesis of this compound.

| Method | Key Features | Potential Advantages |

| Xanthate Chemistry | Utilizes odorless and stable xanthates as thiol surrogates. mdpi.com | Avoids the use of volatile and malodorous thiols, transition-metal-free. mdpi.com |

| Solid Acid Catalysis | Direct condensation of an alcohol precursor with a thiol equivalent using a heterogeneous catalyst. nih.gov | Atom-economical (water as the only byproduct), solvent-free conditions possible. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between an appropriate naphthalene (B1677914) precursor and a methylthiol equivalent. | Rapid reaction times, often leading to higher yields and cleaner reactions. researchgate.net |

Exploration of Unprecedented Reactivity Profiles and Selectivities

The reactivity of this compound is largely unexplored. Future research should focus on elucidating its behavior in various chemical transformations, which could uncover novel reaction pathways and selectivities. The sulfur atom in the thioether moiety can be oxidized to sulfoxide (B87167) and sulfone, which are also important functional groups in organic synthesis and medicinal chemistry. nih.gov

Investigations into the C-S bond activation of this compound could reveal new cross-coupling strategies. While traditional methods often rely on pre-functionalized substrates, emerging protocols focus on the direct functionalization of C-H bonds. researchgate.net Applying these advanced catalytic systems to the naphthalene core of the molecule could lead to the synthesis of novel, highly functionalized derivatives.

Furthermore, the electronic properties of the methoxynaphthalene ring system are likely to influence the reactivity of the methylthio group. A systematic study of its participation in reactions such as electrophilic aromatic substitution, metal-catalyzed cross-coupling, and reactions involving the sulfur atom would provide a comprehensive understanding of its chemical behavior.

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the integration of advanced spectroscopic techniques for in situ reaction monitoring is crucial. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. mt.com

This real-time data provides critical information for optimizing reaction parameters such as temperature, pressure, and catalyst loading, leading to improved yields and purities. mt.com For the synthesis of this compound, in situ monitoring could be used to study the kinetics of the C-S bond formation and identify any transient intermediates, thereby aiding in the elucidation of the reaction mechanism.

The table below highlights key in situ monitoring techniques and their potential applications in the study of this compound.

| Technique | Information Gained | Application in this compound Research |

| In-situ FTIR Spectroscopy | Real-time concentration changes of key functional groups. mt.com | Monitoring the formation of the C-S bond and the consumption of starting materials. |

| In-situ Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds and in aqueous media. mt.com | Characterizing intermediates and understanding the role of the solvent. |

| In-situ NMR Spectroscopy | Detailed structural information on all species in the reaction mixture. | Elucidating complex reaction mechanisms and identifying unexpected byproducts. |

Synergistic Approaches with Machine Learning and Artificial Intelligence for Predictive Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of synthetic routes. ulster.ac.ukresearchgate.net For this compound, ML models could be trained on existing data for related thioethers and naphthalene derivatives to predict various properties, such as solubility, reactivity, and potential biological activity. nih.gov

Deep learning models, for example, can generate molecular fingerprints from a compound's structure and use these to predict its properties. ulster.ac.uk This in-silico screening can help prioritize experimental efforts and guide the design of new derivatives with desired characteristics. ulster.ac.uk

Furthermore, ML algorithms can be used to optimize reaction conditions for the synthesis of this compound. By analyzing data from a series of experiments, these models can identify the optimal combination of catalyst, solvent, temperature, and reaction time to maximize the yield and minimize the formation of byproducts. nsf.gov This approach can significantly accelerate the development of efficient and robust synthetic protocols. research.google

Q & A

Q. What are the standard synthetic routes and characterization methods for (2-Methoxynaphthalen-1-yl)(methyl)sulfane?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-methoxynaphthalen-1-thiol with methyl iodide in the presence of a base (e.g., NaOH) under controlled temperature (40–60°C) yields the target compound . Key characterization techniques include:

Q. How are toxicological profiles assessed for this compound, and what systemic effects are prioritized?

Answer: Toxicological studies follow guidelines from agencies like ATSDR, focusing on:

- Routes of Exposure: Inhalation, oral, dermal, and parenteral .

- Key Health Outcomes: Hepatic, renal, and respiratory effects (Table B-1 in ) .

- Methodology:

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder or thermal motion) be addressed in structural studies?

Answer: Molecular flexibility in the methoxy or sulfane groups can lead to disorder. Strategies include:

Q. What computational methods are suitable for predicting reactivity and biological interactions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. The methoxy group enhances lipophilicity, influencing binding affinity .

- MD Simulations: Assess stability of sulfane derivatives in physiological conditions .

Q. How can conflicting data in oxidation/reduction studies be reconciled?

Answer: Discrepancies may arise from reaction conditions or analytical limitations. Mitigation strategies:

What are the unresolved mechanistic questions in its potential pharmacological applications?

Answer: Key unknowns include:

- Metabolic Pathways: Cytochrome P450-mediated oxidation vs. glutathione conjugation .

- Target Engagement: Whether the sulfane group acts as a hydrogen-bond donor or participates in covalent binding (e.g., via S-alkylation) .

- In vitro Models: Use HEK293 or HepG2 cells with siRNA knockdown to identify critical enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.